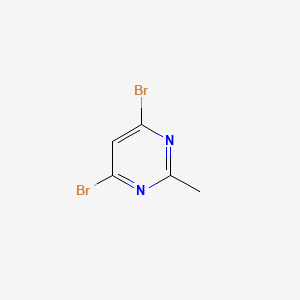

4,6-Dibromo-2-methylpyrimidine

Overview

Description

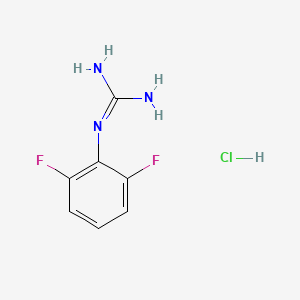

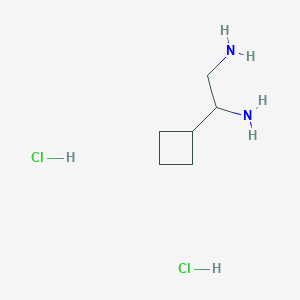

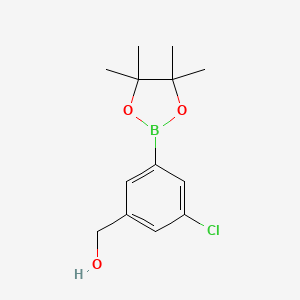

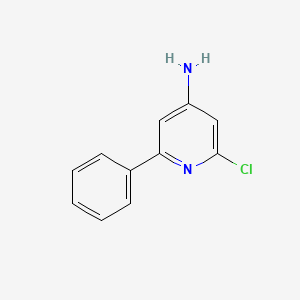

“4,6-Dibromo-2-methylpyrimidine” is a chemical compound with the molecular formula C5H4Br2N2 . Its average mass is 251.907 Da and its monoisotopic mass is 249.874115 Da .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . A process for the preparation of 4,6-dihydroxypyrimidine by reacting malonate with formamide and an alkali metal alkoxide at elevated temperature has also been reported .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with two bromine atoms and one methyl group .

Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C5H4Br2N2), average mass (251.907 Da), and monoisotopic mass (249.874115 Da) .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives are crucial intermediates in synthesizing various pharmaceuticals, agrochemicals, and organic materials. Studies on their synthesis, such as those by Guo Lei-ming (2012), demonstrate the significance of substituted pyrimidines in drug development, highlighting methods to optimize yield and efficiency in their production (Guo Lei-ming, 2012). The transformation of pyrimidine derivatives into other compounds via nucleophilic substitution, as explored by H. J. Hertog et al. (2010), reveals the versatility of pyrimidine derivatives in synthetic chemistry (Hertog, Plas, Pieterse, & Streef, 2010).

Application in Pharmaceutical Research

Pyrimidine derivatives play a significant role in pharmaceutical research due to their biological activities. For instance, the development of antiviral agents from pyrimidine bases demonstrates their critical role in medicinal chemistry (A. Holý et al., 2002). These studies exemplify the importance of pyrimidine derivatives, including 4,6-dibromo-2-methylpyrimidine, in designing new therapeutics.

Material Science and Nanotechnology

In material science, the self-nanostructured growth of pyrimidine derivatives, as investigated by E. Bae et al. (2021), indicates their potential in developing advanced materials, such as in the manufacture of organic light-emitting diodes (OLEDs) (E. Bae, Baek, & Park, 2021). This research suggests avenues for employing this compound in electronic and photonic applications through its derivatives.

Future Directions

While specific future directions for “4,6-Dibromo-2-methylpyrimidine” are not mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. For instance, novel pyrimidine azo dyes have been synthesized and evaluated for potential applications in the textile industry . Additionally, novel 4,6-diaryl-2-aminopyrimidines have been synthesized and evaluated for in vitro antiplasmodial activity .

properties

IUPAC Name |

4,6-dibromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEAKCMWVIKQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)